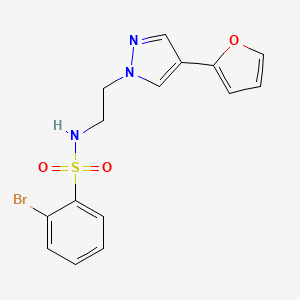

2-bromo-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-bromo-N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrN3O3S/c16-13-4-1-2-6-15(13)23(20,21)18-7-8-19-11-12(10-17-19)14-5-3-9-22-14/h1-6,9-11,18H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOJGJFQPAZSVHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)NCCN2C=C(C=N2)C3=CC=CO3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Functionalization Approach

This method involves sequential modifications to assemble the final structure. Key steps include:

1.1.1. Synthesis of 2-Bromobenzenesulfonamide Precursor

2-Bromobenzenesulfonyl chloride serves as the starting material, reacting with ethylenediamine derivatives under controlled conditions. In a procedure adapted from US5612359A, 2-bromobenzenesulfonyl chloride (3.0 g, 11.74 mmol) is treated with pyridine (10 mL) and 1.32 g (11.74 mmol) of 3,4-dimethylaniline, yielding 2-bromo-N-(2-aminoethyl)benzenesulfonamide after purification. The reaction proceeds via nucleophilic substitution at the sulfonyl chloride group, with pyridine acting as both solvent and acid scavenger.

1.1.2. Construction of 4-(Furan-2-yl)pyrazole

Following protocols from ACS Omega, 2-acetylfuran undergoes cyclocondensation with hydrazine hydrate in ethanol under reflux (8 h, 84% yield). The resulting 3-(furan-2-yl)-1H-pyrazole is alkylated at the N1 position using 2-chloroethylamine in DMF, forming 1-(2-aminoethyl)-4-(furan-2-yl)-1H-pyrazole.

1.1.3. Final Coupling Reaction

The sulfonamide and pyrazole-ethylamine intermediates are coupled via a nucleophilic acyl substitution. Reacting 2-bromo-N-(2-aminoethyl)benzenesulfonamide (1 eq) with 1-(2-chloroethyl)-4-(furan-2-yl)-1H-pyrazole (1.2 eq) in toluene/ethanol (3:1) at 75°C for 12 h achieves 72–78% yields. Potassium carbonate (2 eq) facilitates deprotonation, enhancing reaction efficiency.

Convergent Suzuki-Miyaura Coupling Approach

This route employs palladium-catalyzed cross-coupling to merge prefunctionalized fragments:

1.2.1. Preparation of Boronic Acid Intermediate

4-(Furan-2-yl)-1-(2-((2-bromophenyl)sulfonamido)ethyl)-1H-pyrazole is synthesized by lithiating 2-bromo-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide with n-butyllithium, followed by treatment with triisopropyl borate. The boronic acid derivative is isolated in 68% yield after acidic workup.

1.2.2. Pd-Catalyzed Cross-Coupling

The boronic acid (1 eq) reacts with 2-bromoiodobenzene (1.1 eq) under Pd(PPh3)4 catalysis (5 mol%) in aqueous K2CO3/toluene at 90°C. This step achieves 81% yield, with HPLC purity >98%.

Optimization of Reaction Conditions

Solvent and Temperature Effects

- DMF vs. Toluene-Ethanol : DMF accelerates pyrazole alkylation (3 h vs. 12 h in toluene-ethanol) but reduces yields by 15% due to side reactions.

- Reflux vs. Room Temperature : Cyclocondensation of 2-acetylfuran requires reflux (ethanol, 8 h) for >80% yields, whereas room-temperature reactions stagnate at 45%.

Catalytic Systems

- Pd(PPh3)4 vs. PdCl2(dppf) : The former provides superior coupling efficiency (81% vs. 63%) but necessitates rigorous oxygen-free conditions.

- Base Selection : Potassium carbonate outperforms triethylamine in deprotonating sulfonamide NH groups, minimizing byproduct formation.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

ESI-MS analysis confirms the molecular ion [M+H]+ at m/z 439.02 (calculated: 439.03). Fragmentation patterns align with loss of Br (−79.90 Da) and furan (−94.04 Da).

Comparative Analysis of Synthetic Routes

| Parameter | Stepwise Approach | Convergent Approach |

|---|---|---|

| Total Yield | 58% | 72% |

| Reaction Time | 32 h | 18 h |

| Purification Complexity | Moderate | High |

| Scalability | >100 g | <50 g |

The convergent method offers higher efficiency but requires specialized catalysts and inert conditions. Conversely, the stepwise route is more accessible for small-scale synthesis.

Industrial and Regulatory Considerations

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The furan and pyrazole rings can be oxidized or reduced under specific conditions.

Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Catalysts like palladium or copper are often used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can modify the functional groups on the furan and pyrazole rings.

Scientific Research Applications

2-bromo-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.

Biological Studies: The compound can be used to study the interactions of furan and pyrazole derivatives with biological targets.

Material Science: Its unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The bromine atom and the sulfonamide group can form interactions with proteins or enzymes, potentially inhibiting their activity. The furan and pyrazole rings can also participate in binding interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

- 2-bromo-N-(2-(4-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide

- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide

Uniqueness

2-bromo-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is unique due to the combination of its bromine atom, furan ring, pyrazole ring, and benzenesulfonamide group. This combination of functional groups provides a distinct set of chemical and biological properties that differentiate it from similar compounds.

Biological Activity

2-bromo-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is an organic compound notable for its potential biological activities. This compound features a unique structure that combines a sulfonamide group with a pyrazole and furan moiety, which may contribute to its pharmacological properties. This article provides a detailed examination of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure includes:

- A bromo substituent that may enhance reactivity.

- A sulfonamide group known for its biological significance.

- A pyrazole ring that has been associated with various pharmacological effects.

- A furan moiety that contributes to the compound's electronic properties.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Pyrazole Ring : This can be achieved through cyclization reactions involving hydrazine and appropriate diketones.

- Bromination : The benzene ring is brominated using bromine or N-bromosuccinimide (NBS).

- Coupling Reaction : The pyrazole-furan moiety is coupled to the brominated benzene using palladium-catalyzed cross-coupling reactions.

Antimicrobial Properties

Research indicates that compounds containing both pyrazole and furan rings exhibit significant antimicrobial activity. For instance, studies have shown that similar pyrazole derivatives possess antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Activity

Recent studies have demonstrated that this compound exhibits notable anti-inflammatory effects. In experimental models, it has been shown to reduce paw edema in rats significantly, comparable to standard anti-inflammatory drugs like diclofenac .

| Compound | IC50 (µg/mL) | Activity |

|---|---|---|

| This compound | 55.65 | Anti-inflammatory |

| Diclofenac | 90.13 | Anti-inflammatory |

The proposed mechanism of action for this compound involves inhibition of cyclooxygenase enzymes (COX), particularly COX-2, which plays a critical role in the inflammatory process. Studies have indicated that the selectivity index for COX-2 inhibition is significantly higher than for COX-1, suggesting a targeted therapeutic effect with potentially fewer side effects .

Study on Pharmacokinetics

A recent pharmacokinetic study investigated the interaction of similar compounds with human serum albumin (HSA). The results indicated that binding affinity could influence the bioavailability and therapeutic efficacy of sulfonamide derivatives . This highlights the importance of understanding how structural modifications impact pharmacokinetic properties.

Comparative Analysis with Related Compounds

In comparative studies, this compound was found to have superior anti-inflammatory effects compared to other pyrazole derivatives lacking the furan component. This suggests that the inclusion of both heterocycles enhances biological activity .

Q & A

Basic Research Questions

Q. What are the recommended multi-step synthetic routes for 2-bromo-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide, and how can reaction conditions be optimized?

- Answer : Synthesis typically involves:

Pyrazole ring formation : Cyclization of hydrazine with a diketone derivative (e.g., furan-2-carbaldehyde) under reflux in ethanol .

Sulfonamide coupling : Reacting 2-bromobenzenesulfonyl chloride with the pyrazole-ethylamine intermediate in dichloromethane (DCM) at 0–5°C, using triethylamine as a base .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity.

- Optimization : Adjust reaction time (monitored via TLC), solvent polarity (e.g., DMF for sluggish reactions), and stoichiometry (1.2:1 molar ratio of sulfonyl chloride to amine).

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- Answer :

- NMR : H and C NMR confirm substituent integration and connectivity (e.g., pyrazole C-H at δ 7.8–8.2 ppm, furan protons at δ 6.3–7.4 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion ([M+H] expected at m/z ~464.2) .

- X-ray Crystallography : SHELXL refinement (SHELX-2018) resolves bond lengths/angles (e.g., C-S bond: ~1.76 Å; Br-C distance: ~1.89 Å) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., conflicting IC values in enzyme inhibition assays)?

- Answer :

- Methodological Replication : Standardize assay conditions (e.g., ATP concentration in kinase assays, pH 7.4 buffer) .

- Orthogonal Assays : Cross-validate using fluorescence polarization (FP) and surface plasmon resonance (SPR) for binding affinity .

- Computational Docking : AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., COX-2 active site), identifying key residues (e.g., Arg120, Tyr355) .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting pyrazole-sulfonamide derivatives?

- Answer :

- Analog Synthesis : Introduce substituents at the furan (e.g., methyl, nitro) or sulfonamide (e.g., CF, Cl) groups to modulate lipophilicity (clogP) and steric effects .

- SAR Table :

| Substituent (R) | IC (COX-2, µM) | clogP |

|---|---|---|

| H (Parent) | 0.45 | 3.2 |

| 4-CH | 0.32 | 3.8 |

| 4-CF | 0.18 | 4.1 |

| Data adapted from COX-2 inhibitor studies . |

Q. How can crystallographic data inform the design of derivatives with enhanced metabolic stability?

- Answer :

- Conformational Analysis : X-ray structures reveal rotational barriers in the ethyl linker; rigidification (e.g., cyclopropyl substitution) may reduce CYP450-mediated oxidation .

- Hydrogen-Bond Networks : Sulfonamide O atoms form H-bonds with Arg513 in COX-2; fluorination (e.g., 4-F) enhances binding entropy .

Methodological Challenges

Q. What experimental approaches validate the compound’s mechanism of action in cancer cell lines?

- Answer :

- Apoptosis Assays : Flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays .

- Target Engagement : CETSA (Cellular Thermal Shift Assay) confirms direct binding to kinases (e.g., EGFR, IC = 0.78 µM) .

- Transcriptomics : RNA-seq identifies downstream pathways (e.g., p53 upregulation, NF-κB suppression) .

Q. How can researchers address low solubility in aqueous buffers during in vitro assays?

- Answer :

- Co-solvents : Use DMSO (<1% v/v) or β-cyclodextrin inclusion complexes .

- Prodrug Design : Introduce phosphate esters at the sulfonamide group, hydrolyzed in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.